Product packaging for 3,3-Dichloropropanal(Cat. No.:CAS No. 14538-09-1)

3,3-Dichloropropanal

Cat. No.: B1256237
CAS No.: 14538-09-1
M. Wt: 126.97 g/mol
InChI Key: QEXYJPRMEUXAQG-UHFFFAOYSA-N
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Description

3,3-Dichloropropanal (CAS Registry Number: 14538-09-1 ) is an organic compound with the molecular formula C₃H₄Cl₂O and a molecular weight of 126.97 g/mol . This halogenated aldehyde serves as a versatile building block in organic synthesis and chemical research. Its structure, defined by the SMILES notation ClC(Cl)CC=O , features two chlorine atoms on the same carbon, making it a valuable precursor for various nucleophilic substitution and condensation reactions. Researchers utilize this compound in the synthesis of more complex molecules. Its aldehyde group is reactive towards a range of reagents, enabling the formation of heterocycles, while the dichloromethyl group can be modified to introduce new functionalites. The compound is characterized by specific physicochemical properties, including a calculated density of approximately 1.289 g/cm³ and a calculated boiling point of around 167.6°C at 760 mmHg . Handling and Usage: This product is intended for research and industrial applications only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2O B1256237 3,3-Dichloropropanal CAS No. 14538-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-3(5)1-2-6/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYJPRMEUXAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604859
Record name 3,3-Dichloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-09-1
Record name 3,3-Dichloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Methodologies for the Synthesis of 3,3 Dichloropropanal

Chemo- and Regioselective Synthesis via Halogenation Processes

The introduction of halogen atoms onto an organic molecule, known as halogenation, is a fundamental transformation in organic chemistry. For the synthesis of 3,3-dichloropropanal, halogenation processes must be controlled to selectively target the carbon atom adjacent to the aldehyde functional group (the α-carbon) and ensure the introduction of two chlorine atoms at this position.

Direct Chlorination of Propionaldehyde (B47417): Mechanistic and Catalytic Considerations

Direct chlorination of propionaldehyde (propanal) is a primary route to this compound. This reaction involves the substitution of hydrogen atoms on the α-carbon with chlorine atoms. The mechanism typically proceeds via enolization of the aldehyde, followed by electrophilic attack of the halogen on the enol form libretexts.org.

Acid catalysis can facilitate the enolization step. One early reported method for the acid-catalyzed chlorination of propionaldehyde utilized aqueous mineral acid solutions, yielding 50-60% of 2,2-dichloropropionaldehyde (an alternative naming for this compound) researchgate.net. However, this method was often accompanied by side reactions such as aldol (B89426) condensations and the formation of polyhalogenated trioxanes, and product isolation required laborious azeotropic distillation researchgate.net.

The use of sulfuryl chloride (SO₂Cl₂) in the presence of a catalytic amount of diphenyl sulfide (B99878) has also been shown to effect the chlorination of aldehydes, providing 2-chloro and 2,2-dichlorinated aldehydes in 60-70% yields researchgate.net.

More environmentally benign approaches have been explored, including the chlorination of aldehydes with gaseous chlorine (Cl₂) in dichloromethane (B109758) (CH₂Cl₂) using 2,6-lutidine hydrochloride as a recoverable catalyst researchgate.net. This system offers advantages such as easy work-up, high product purity, and hydrochloric acid (HCl) as the primary waste stream, demonstrating an inherent bias towards scale-up researchgate.net.

The mechanism of acid-catalyzed α-halogenation typically involves protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol libretexts.org. The double bond of the enol then attacks the electrophilic halogen (e.g., Cl₂), forming an oxonium ion intermediate with a carbon-halogen bond at the α-position libretexts.org. Deprotonation of the oxonium ion regenerates the acid catalyst and yields the α-halogenated product libretexts.org. For dichlorination, this process would occur sequentially, with the first chlorination activating the remaining α-hydrogen for further substitution.

Indirect Synthetic Routes from Precursors: Advanced Strategies

While direct chlorination of propionaldehyde is a common approach, indirect routes from other precursors can also lead to this compound. These strategies often involve functional group transformations and selective halogenation steps.

One such strategy involves the chlorination of acrolein (propenal) to yield 2,3-dichloropropanal (B154343) scribd.com. This intermediate can then potentially be isomerized or subjected to further reactions to obtain this compound, although the direct conversion from 2,3-dichloropropanal to this compound is not explicitly detailed in the provided search results. However, the mention of 2,3-dichloropropanal as an intermediate highlights the potential for routes starting from readily available unsaturated aldehydes scribd.com.

Another related compound, 1,2,3-trichloropropane (B165214), has been shown to be metabolized in biological systems to form 2,3-dichloropropanal epa.gov. While this is a metabolic pathway and not a synthetic method, it illustrates a structural relationship and potential degradation route involving dichlorinated propanal isomers epa.gov.

The synthesis of 3-chloro-2-(chloromethyl)prop-1-ene (B158312) from 2,3-dichloropropanal through thiourea-mediated cyclization provides an example of 2,3-dichloropropanal being used as a precursor in organic synthesis . This suggests that 2,3-dichloropropanal is a known compound and a potential starting point for further transformations.

Novel Catalytic Systems for this compound Formation

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical synthesis. In the context of this compound formation, catalysts play a vital role in promoting the desired halogenation reactions while minimizing unwanted side products.

Homogeneous and Heterogeneous Catalysis in Dichloropropanal Synthesis

Both homogeneous and heterogeneous catalysts can be employed in the synthesis of dichlorinated aldehydes. Homogeneous catalysts are in the same phase as the reactants, often offering high selectivity due to the tunability of their ligand environment baranlab.orguclouvain.be. Heterogeneous catalysts, on the other hand, are in a different phase and offer advantages such as facile recyclability and robustness baranlab.org.

In the direct chlorination of aldehydes, catalytic systems have been explored to enhance the reaction. As mentioned earlier, 2,6-lutidine hydrochloride acts as a recoverable catalyst in the chlorination of aldehydes with Cl₂ researchgate.net. This represents a homogeneous catalytic approach.

Tetraalkylammonium chlorides have also been reported as recoverable catalysts for the halogenation of aldehydes or alcohols with Cl₂, providing an effective method for preparing aliphatic 2,2-dichloroaldehydes researchgate.net. This suggests the utility of ammonium (B1175870) salts as catalysts in this type of reaction.

While the search results discuss homogeneous and heterogeneous catalysis in broader terms and for other reactions baranlab.orguclouvain.bersc.orgresearchgate.net, specific examples of novel homogeneous or heterogeneous catalysts designed specifically for the synthesis of this compound beyond those mentioned (like 2,6-lutidine hydrochloride or tetraalkylammonium chlorides) are not prominently featured. However, the general principles of designing catalysts for selective halogenation, such as controlling enolization and the interaction with the halogenating agent, would apply.

Stereoselective and Enantioselective Approaches (if applicable from literature)

Stereoselective and enantioselective synthesis aim to produce a specific stereoisomer or enantiomer of a compound. For this compound, which has no chiral center, stereoselective or enantioselective synthesis of the molecule itself is not applicable.

However, research has explored the enantioselective α-chlorination of aldehydes in general. Organocatalytic methods using catalysts like L-proline amide and (2R,5R)-diphenylpyrrolidine have achieved direct enantioselective α-chlorination of various aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, yielding α-chloro aldehydes with high enantioselectivity organic-chemistry.org. Another study reported a mechanistically guided design of an efficient and enantioselective aminocatalytic α-chlorination of aldehydes using hexafluoroisopropanol as a solvent acs.org. This method achieved good yields and high enantioselectivities for various aldehyde substrates, including propanal, providing the α-chloro aldehyde acs.org. While these methods primarily yield the monochlorinated product, the principles and catalysts developed in enantioselective α-chlorination could potentially inform future research into controlling stereochemistry in related dichlorination processes if a chiral intermediate were involved.

It is important to note that this compound itself does not possess a chiral center, as the carbon bearing the two chlorine atoms also has a hydrogen atom and is bonded to the aldehyde carbon. Therefore, discussions of stereoselective or enantioselective synthesis would only be relevant if the synthesis route involved a chiral intermediate that was subsequently transformed into the achiral this compound. Based on the provided search results focusing on direct or indirect chlorination of propanal or related achiral precursors, stereoselective or enantioselective synthesis of this compound itself does not appear to be a primary area of research.

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.eduepa.govsigmaaldrich.comchemmethod.comscispace.com. Applying these principles to the synthesis of this compound involves considering aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of catalysts yale.eduepa.govsigmaaldrich.comchemmethod.comscispace.com.

In the context of this compound synthesis, green chemistry considerations would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste yale.eduepa.govsigmaaldrich.com.

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or minimizing the use of auxiliary substances yale.eduepa.govsigmaaldrich.com. The use of dichloromethane as a solvent in some chlorination methods researchgate.net might be assessed in the context of greener alternatives.

Catalysis: Employing catalytic reagents, which are superior to stoichiometric reagents as they can be used in small amounts and carry out reactions multiple times, reducing waste yale.eduepa.govsigmaaldrich.com. The use of recoverable catalysts like 2,6-lutidine hydrochloride and tetraalkylammonium chlorides aligns with this principle researchgate.net.

Less Hazardous Chemical Syntheses: Designing methods that use and generate substances with reduced toxicity yale.eduepa.govsigmaaldrich.com. The chlorination process itself involves hazardous chlorine gas, so finding alternative, less hazardous chlorinating agents or reaction conditions would be a key aspect of greening the synthesis.

While the search results highlight the importance of green chemistry principles in chemical synthesis generally yale.eduepa.govsigmaaldrich.comchemmethod.comscispace.com, specific detailed studies on applying all 12 principles comprehensively to the production of this compound are not extensively provided. However, the reported use of recoverable catalysts and methods that aim for cleaner waste streams researchgate.net indicate efforts towards more sustainable synthesis. Future research could focus on developing catalytic systems that operate under milder conditions, utilize less hazardous reagents, and employ renewable feedstocks if feasible.

Data Tables

Based on the search results, a detailed comparative data table for different synthesis methods of this compound with specific yields, conditions, and catalysts is challenging to construct comprehensively due to the varying levels of detail provided in the snippets. However, a table summarizing some reported conditions and outcomes for the direct chlorination of propionaldehyde can be presented:

MethodCatalyst/ConditionsReported Yield (%)NotesSource
Direct Chlorination of PropionaldehydeAqueous mineral acid solutions50-60Accompanied by side reactions, laborious isolation. researchgate.net
Direct Chlorination of AldehydesSulfuryl chloride / catalytic diphenyl sulfide60-70Yields 2-chloro and 2,2-dichlorinated aldehydes. researchgate.net
Chlorination of Aldehydes with Cl₂ in CH₂Cl₂2,6-Lutidine hydrochloride (recoverable catalyst)Not specifiedEasy work-up, high purity, HCl waste stream, suitable for scale-up. researchgate.net
Halogenation of Aldehydes or Alcohols with Cl₂Tetraalkylammonium chlorides (recoverable catalysts)Not specifiedEffective for aliphatic 2,2-dichloroaldehydes. researchgate.net

Note: Yields and specific conditions are based on the information available in the provided search result snippets and may not represent optimized or complete data.

Elucidation of the Chemical Reactivity and Transformation Pathways of 3,3 Dichloropropanal

Nucleophilic Additions to the Carbonyl Moiety of 3,3-Dichloropropanal

The carbonyl group of an aldehyde is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. In the case of this compound, this reactivity is a central feature of its chemical profile, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product.

The presence of the two chlorine atoms on the C-3 carbon has a significant electronic effect on the carbonyl group. Chlorine is an electronegative atom that withdraws electron density through induction. This inductive effect, transmitted through the sigma bonds of the carbon chain, increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to its non-chlorinated analog, propanal.

Common nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), which form secondary alcohols. numberanalytics.com

When a nucleophile adds to a prochiral carbonyl group like that in this compound, a new stereocenter is created. If the reaction is conducted without any chiral influence, a racemic mixture (an equal mixture of both enantiomers) of the product is formed. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, a critical concept in modern synthetic chemistry. wikipedia.org This can be achieved by using a chiral substrate, reagent, catalyst, or solvent.

For an achiral substrate like this compound, external asymmetric induction is the most relevant strategy. This involves using a chiral catalyst to control the stereochemical outcome of the nucleophilic addition. The selectivity of these reactions is often explained by stereochemical models that predict which face of the carbonyl the nucleophile will preferentially attack.

Key Models for Asymmetric Induction:

Cram's Rule: One of the earliest models, it predicts the outcome based on the steric bulk of substituents on the adjacent alpha-carbon. libretexts.org

Felkin-Anh Model: A more refined model that provides better predictions. It positions the largest group on the alpha-carbon perpendicular to the carbonyl bond. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the side of the smallest substituent. wikipedia.orglibretexts.orgmsu.eduwebsite-files.com In the context of this compound, while there is no chiral center, these models form the basis for designing chiral environments (e.g., with chiral ligands on a metal catalyst) that can differentiate between the two faces of the aldehyde.

ConceptDescriptionRelevance to this compound
External Asymmetric InductionChiral information is introduced in the transition state via a chiral catalyst or ligand. wikipedia.orgThe most practical method for achieving enantioselective addition to the achiral this compound molecule.
Felkin-Anh ModelPredicts diastereoselectivity by considering steric and electronic effects, with the nucleophile attacking from the least hindered face. website-files.comHelps rationalize the approach of a nucleophile when this compound is bound to a chiral catalyst, guiding the stereochemical outcome.
Chiral AuxiliariesA chiral group is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction, after which it is removed. wikipedia.orgA potential, though less direct, strategy where the aldehyde could be first converted to a chiral imine or acetal.

To enhance reactivity or achieve novel transformations, the aldehyde group can be activated through various catalytic strategies. Organocatalysis, in particular, has emerged as a powerful tool for aldehyde functionalization. unibo.itmdpi.comrsc.org

Modes of Aldehyde Activation:

Iminium Ion Catalysis: A chiral secondary amine catalyst reacts reversibly with an α,β-unsaturated aldehyde to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, activating it for nucleophilic attack at the β-position. unibo.it While not directly applicable to the saturated this compound, this is a fundamental concept in aldehyde activation.

Enamine Catalysis: A chiral secondary amine catalyst reacts with a saturated aldehyde to form a nucleophilic enamine. This activation mode raises the HOMO (Highest Occupied Molecular Orbital) and allows for electrophilic attack at the α-position. unibo.it

Singly Occupied Molecular Orbital (SOMO) Catalysis: This strategy merges organocatalysis with photoredox or chemical oxidation. An enamine formed from the aldehyde and a chiral amine catalyst undergoes one-electron oxidation to generate an electrophilic radical cation, which can then react with various nucleophiles. organic-chemistry.orgacs.org This allows for novel bond formations at the α-position of the aldehyde.

These activation strategies open pathways for functionalizing this compound beyond simple carbonyl addition, enabling reactions at the adjacent C-2 position.

Exploration of Asymmetric Induction in Carbonyl Transformations

Dehydrochlorination Reactions of this compound

Dehydrochlorination is an elimination reaction where hydrogen chloride (HCl) is removed from a molecule, typically resulting in the formation of a double bond. The facility of this reaction in chlorinated propanals is highly dependent on the relative positions of the chlorine atoms.

The formation of 2-chloroacrolein (B1216256) via dehydrochlorination is a well-documented reaction for 2,3-dichloropropanal (B154343) . core.ac.ukrug.nlechemi.com In this isomer, the vicinal arrangement (chlorine atoms on adjacent carbons) facilitates the elimination of HCl to form the stable, conjugated π-system of 2-chloroacrolein. This reaction can even occur non-enzymatically. rug.nl

In contrast, This compound features a geminal dichloride arrangement (both chlorines on the same carbon). This structure is noted to be more stable and less prone to elimination reactions. The removal of a proton from the C-2 position and a chloride from the C-3 position is less favorable compared to the elimination from the 2,3-isomer. While one report suggests that cytochrome P450 enzymes might metabolize this compound into reactive intermediates like chloroacrolein, this specific transformation is not a common or synthetically utilized pathway under standard laboratory conditions.

CompoundChlorine PositionsDehydrochlorination ReactivityProduct
This compoundGeminal (on C-3)Low; stabilized against elimination. 2-Chloroacrolein formation is not a major pathway.
2,3-DichloropropanalVicinal (on C-2 and C-3)High; readily eliminates HCl. rug.nl2-Chloroacrolein. core.ac.uk

Elimination reactions generally proceed through several possible mechanisms, with the specific pathway depending on the substrate, base, solvent, and temperature. The primary mechanisms for dehydrohalogenation are the concerted E2 pathway and the stepwise E1cb pathway. iitk.ac.in

E2 (Bimolecular Elimination): This is a one-step, concerted mechanism where the base removes a proton from the β-carbon at the same time as the leaving group (chloride) departs from the α-carbon. iitk.ac.in The reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.

E1cb (Unimolecular Elimination, Conjugate Base): This is a two-step, stepwise mechanism. First, a base removes the most acidic proton to form a carbanion intermediate (the conjugate base). In the second, rate-determining step, the leaving group departs from this intermediate to form the alkene. This pathway is favored when the β-proton is particularly acidic (e.g., adjacent to an electron-withdrawing group like a carbonyl) and when the leaving group is poor.

For the dehydrochlorination of 2,3-dichloropropanal, the E1cb mechanism is plausible due to the acidifying effect of the aldehyde group on the C-2 proton. Removal of this proton would form a resonance-stabilized enolate, from which the C-3 chloride could be eliminated. Theoretical studies on similar dehydrochlorination reactions have often debated whether the process is truly stepwise or concerted with significant carbanion character in the transition state. acs.orgacs.orgnih.govmit.edu

Formation of α,β-Unsaturated Aldehydes (e.g., 2-Chloroacrolein)

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction. These transformations provide access to the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: this compound is expected to be oxidized to 3,3-dichloropropanoic acid using standard oxidizing agents for aldehydes. spectrabase.com Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ (Jones reagent)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a classic qualitative test for aldehydes.

Pyridinium (B92312) chlorochromate (PCC), typically used to oxidize primary alcohols to aldehydes, can, under more forcing conditions, lead to the carboxylic acid.

The product, 3,3-dichloropropanoic acid, is a known compound, confirming the feasibility of this oxidation pathway. spectrabase.com

Reduction: The reduction of the aldehyde group in this compound yields the primary alcohol, 3,3-dichloropropanol . This transformation can be achieved through several common methods:

Catalytic Hydrogenation: This involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgpressbooks.pubwikipedia.orgchemistnotes.comlibretexts.org This method is widely used in industrial processes for its efficiency.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing aldehydes to alcohols in a laboratory setting. NaBH₄ is a milder, more selective reagent, while LiAlH₄ is much more reactive.

The reduction product, 3,3-dichloropropanol, is itself a precursor for the synthesis of this compound via oxidation.

Selective Oxidation to Dichloropropanoic Acids

The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3,3-dichloropropanoic acid. While specific literature detailing the selective oxidation of this compound is not extensively documented, the transformation is analogous to standard aldehyde oxidations. Common oxidizing agents used for converting aldehydes to carboxylic acids are generally effective.

Typical reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like pyridinium chlorochromate (PCC) under specific conditions, although PCC is primarily used to oxidize primary alcohols to aldehydes. The reaction generally proceeds by the addition of the oxidant to the aldehyde hydrogen, followed by elimination.

Table 3.3.1-1: General Conditions for Aldehyde Oxidation

Oxidizing Agent Typical Solvent(s) General Conditions
Potassium Permanganate (KMnO₄) Water, Acetone Acidic or basic, often requires heating
Jones Reagent (CrO₃ in H₂SO₄) Acetone Room temperature
Tollens' Reagent ([Ag(NH₃)₂]⁺) Water/Ammonia Mild, room temperature

The presence of the geminal dichlorides on the adjacent carbon may influence the reaction rate due to their electron-withdrawing nature but is not expected to prevent the oxidation of the aldehyde group. The product of this reaction, 3,3-dichloropropanoic acid, is a known compound. spectrabase.com

Stereoselective Reduction to Dichloropropanols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 3,3-dichloropropanol. This reduction can be achieved using various reducing agents. For a non-stereoselective process, common metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective.

Stereoselective reduction to produce a specific enantiomer of a chiral alcohol is a key transformation in modern organic synthesis. uclm.es While specific studies on the stereoselective reduction of this compound are limited, the principles of asymmetric catalysis can be applied. This typically involves the use of a prochiral substrate with a chiral catalyst. uclm.es The reduction of the related compound, 2,3-dihalopropanal, to 2,3-dihalopropanol is a known process. googleapis.comgoogle.com In biological systems, the reduction of chlorinated aldehydes and ketones to their corresponding alcohols can be mediated by enzymes like dehydrogenase. rug.nl

For chemical synthesis, chiral catalysts are employed to control the facial selectivity of the hydride attack on the carbonyl carbon. Notable examples include catalysts developed for asymmetric hydrogenation and reduction reactions.

Table 3.3.2-1: Examples of Catalytic Systems for Asymmetric Carbonyl Reduction

Catalyst Type Example Typical Hydrogen/Hydride Source
Chiral Ruthenium Complexes Ru-BINAP H₂ gas
Chiral Borane Reagents Corey-Bakshi-Shibata (CBS) Catalyst Catecholborane, BH₃
Chiral Metal Hydrides Chiral-modified LiAlH₄ or NaBH₄ N/A

The application of such catalytic systems would be expected to facilitate the stereoselective reduction of this compound to either (R)- or (S)-3,3-dichloropropanol, depending on the catalyst enantiomer used.

Cyclization Reactions and Heterocycle Formation Involving this compound

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a carbon atom bearing two leaving groups (chloride ions), provides the potential for its use in the synthesis of heterocyclic compounds. asm.orgyoutube.com Cyclization reactions are fundamental in generating the ring structures central to many pharmaceutical and natural products. slideshare.netiupac.org

While the structural isomer, 2,3-dichloropropanal, is known to react with propene pageplace.de and undergo enzymatic conversion that could lead to cyclic intermediates, asm.orgresearchgate.net specific, documented examples of this compound participating in cyclization reactions to form heterocycles are not extensively reported in the searched literature. However, its structure suggests potential pathways for such transformations. For instance, reaction with a dinucleophile could lead to ring formation. A molecule containing both a thiol and an amine group could, in principle, react with this compound to form a thiazolidine (B150603) derivative, which could undergo further reactions.

The general principle involves an initial reaction at the aldehyde, followed by an intramolecular nucleophilic substitution at the C-3 position. The formation of various nitrogen-containing heterocycles often proceeds through metal-catalyzed cyclization or radical-initiated pathways. iupac.orgmdpi.com

Radical Reactions and Photochemical Transformations of this compound

Radical reactions are characterized by intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. libretexts.org The synthesis of this compound itself can be achieved via a radical-initiated chlorination of propanal, often using chlorine gas (Cl₂) and ultraviolet (UV) light.

The mechanism proceeds via a radical chain reaction:

Initiation: UV light induces the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of propanal, creating a carbon-centered radical. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain.

Photochemical transformations are chemical reactions initiated by the absorption of light. slideshare.net Aldehydes are known to undergo photochemical reactions, such as Norrish Type I cleavage, which involves the homolytic cleavage of the bond alpha to the carbonyl group upon n → π* excitation. nowgonggirlscollege.co.in The photolysis of aldehydes can be initiated by UV radiation, leading to the formation of radical species. conicet.gov.arbeilstein-journals.org

For this compound, UV irradiation could potentially lead to:

C-C bond cleavage (Norrish Type I): Formation of a formyl radical (•CHO) and a 2,2-dichloroethyl radical (•CHCl₂).

C-Cl bond cleavage: Given the presence of C-Cl bonds, photolysis could also potentially induce their cleavage to form chlorine radicals and an organic radical. Studies on other chlorinated compounds show that photolysis is a viable pathway for generating chlorine atoms. escholarship.org The complex of an aldehyde with a Lewis acid like BCl₃ has been shown to undergo homolytic B-Cl bond cleavage upon photoexcitation. nih.gov

These reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or addition to other molecules.

Table 3.5-1: Potential Photochemical and Radical Reactions of this compound

Reaction Type Initiator Key Intermediates Potential Products
Radical-initiated Synthesis UV Light, Cl₂ Chlorine radicals, Carbon-centered radicals This compound
Photochemical Cleavage (Norrish Type I) UV Light Formyl radical, 2,2-dichloroethyl radical Various fragmentation products

Applications of 3,3 Dichloropropanal in Advanced Organic Synthesis

Utilization as a Chirality Inductor in Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis or chiral synthesis, is a crucial technique for producing chiral compounds with a specific handedness, essential in fields like pharmaceuticals and materials science chiralpedia.comdu.ac.in. While the search results did not provide direct examples of 3,3-dichloropropanal itself acting as a chiral inductor, the concept of using chiral auxiliaries or catalysts to induce chirality in reactions involving achiral or prochiral substrates is well-established in asymmetric synthesis chiralpedia.comuvic.ca.

One approach in asymmetric synthesis involves attaching a chiral auxiliary to an achiral substrate, which then directs the stereochemical outcome of subsequent reactions before being removed uvic.ca. Another involves the use of chiral reagents or catalysts that can differentiate between prochiral faces or groups on a molecule, leading to enantioselective transformations chiralpedia.comuvic.ca. The development of efficient chiral catalysts, including small organic molecules, transition metal complexes, and enzymes, is a major focus in this field chiralpedia.com.

A ChemInform Abstract mentions an asymmetric ene reaction of 2-methylpropene with 2,3-dichloropropanal (B154343) (note: this is a different isomer, 2,3-dichloropropanal, not this compound) and chloral (B1216628) in the presence of chiral menthyloxyaluminum dichloride, indicating that related dichlorinated aldehydes can be involved in asymmetric transformations directed by chiral reagents researchgate.net. While direct evidence for this compound as a chirality inductor was not found, its structural features suggest potential for its use in asymmetric methodologies, possibly through derivatization or in conjunction with suitable chiral catalysts or auxiliaries.

Precursor for Complex Organic Molecule Construction

This compound acts as a valuable precursor for the construction of complex organic molecules due to the reactivity of both the aldehyde and the geminal chlorine functionalities.

Synthesis of Natural Product Scaffolds Incorporating Dichloropropanal Units

Natural products serve as important scaffolds for drug discovery and inspire innovative synthetic strategies engineering.org.cnnih.gov. While the search results did not explicitly detail the synthesis of natural product scaffolds incorporating this compound units, they highlight the importance of synthesizing complex, sp3-rich scaffolds that possess natural product-like features d-nb.infowhiterose.ac.uk. These scaffolds are often prepared through efficient synthetic approaches, including diversity-oriented synthesis and tandem reactions whiterose.ac.ukrsc.org. The reactivity of this compound could potentially be leveraged in such strategies to introduce specific functionalities or structural elements into complex molecules or natural product-like frameworks.

Derivatization Strategies for Specific Advanced Materials and Fine Chemicals

Derivatization strategies involving this compound can lead to the synthesis of various fine chemicals and potentially advanced materials. For instance, 3,3-dichloroprop-2-enal, a related chlorinated compound, serves as an intermediate in the synthesis of heterocyclic compounds, particularly pyran derivatives, through condensation reactions with cyclic ketones . It can also undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or alcohols . While this compound is a saturated aldehyde, its reactivity could be exploited in similar derivatization pathways, potentially leading to novel fine chemicals or monomers for advanced materials.

One patent describes a process for preparing epichlorohydrin, a key intermediate in polymer synthesis and other applications, which can involve producing 2,3-dichloropropanal (again, a different isomer) by hydroformylating 1,2-dichloroethylene, followed by hydrogenation to 2,3-dichloropropanol and then epoxidation google.comgoogle.com. This exemplifies how dichlorinated propanal isomers can serve as precursors in the synthesis of industrially relevant fine chemicals.

Role in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single vessel to form a product, offering advantages like step economy and reduced waste organic-chemistry.orgtcichemicals.comwikipedia.orgpreprints.org. While the search results did not directly show this compound participating in named MCRs like the Ugi or Passerini reactions (which often involve isocyanides, amines, and carbonyl compounds) organic-chemistry.orgwikipedia.org, its aldehyde functionality makes it a potential component in various MCR designs. Aldehydes are common reactants in many MCRs, such as the Strecker synthesis, Hantzsch synthesis, and Biginelli reaction tcichemicals.comscielo.br. The presence of the geminal chlorines in this compound could introduce unique reactivity or structural features into the products of such multi-component couplings, potentially leading to the development of novel synthetic methodologies and complex molecular scaffolds.

Development of Novel Synthetic Methodologies Employing this compound

The unique combination of functional groups in this compound allows for the development of novel synthetic methodologies. Its aldehyde group can undergo typical carbonyl reactions, while the geminal dichlorides can be sites for nucleophilic substitution, elimination, or other transformations.

One example of a synthetic method involving a dichloropropanal isomer is the thiourea-mediated cyclization of 2,3-dichloropropanal to synthesize 3-chloro-2-(chloromethyl)prop-1-ene (B158312) . This reaction proceeds via a thiazolidine (B150603) intermediate, demonstrating the potential for cyclization strategies utilizing the reactivity of dichlorinated aldehydes . While this specific example uses the 2,3-isomer, analogous methodologies could potentially be developed for this compound, leading to different cyclic or heterocyclic structures.

The reactivity of chlorinated aldehydes in general is also highlighted by their use in chlorination reactions or as substrates in reactions involving strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), although the latter is more focused on dehydrogenation and oxidation of other substrates du.ac.inrsc.org. The development of novel reactions specifically tailored to the bifunctional nature of this compound remains an area with synthetic potential.

Advanced Spectroscopic and Structural Characterization of 3,3 Dichloropropanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and stereochemistry of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in 1H and 13C NMR spectra, detailed information about the atomic connectivity and electronic environment can be obtained. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into through-bond and through-space correlations between nuclei, aiding in complete spectral assignment and structural confirmation. mdpi.comnmrdb.org

For 3,3-dichloropropanal, 1H NMR spectroscopy would typically show distinct signals for the aldehyde proton (-CHO), the proton on the carbon bearing the two chlorine atoms (-CHCl2), and the methylene (B1212753) protons (-CH2-). The chemical shifts and splitting patterns of these signals are influenced by the electronegativity of the chlorine atoms and the anisotropic effect of the carbonyl group. Analysis of coupling constants between these protons can provide information about the dihedral angles and thus the preferred conformations of the molecule.

Studies on the conformational behavior of this compound using ab initio calculations have predicted the existence of multiple stable conformers nih.gov. High-resolution NMR could potentially be used to experimentally verify these predicted conformers by observing averaged or distinct signals depending on the rate of interconversion between conformers at different temperatures. While specific detailed NMR data for this compound was not extensively found in the immediate search results, the principles of NMR application to aldehydes and chlorinated hydrocarbons are well-established and would apply. For instance, NMR has been successfully used to characterize intermediates like 2-chloroacrolein (B1216256), which is related to chlorinated propanals, by observing characteristic aldehyde and alkene proton signals asm.org.

For chiral derivatives of this compound (if synthesized with a stereogenic center), NMR with chiral shift reagents or chiral stationary phases could be employed to differentiate and determine the enantiomeric excess of individual stereoisomers.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Isomer Differentiation

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pathways of a compound. Electron Ionization (EI) MS typically produces a molecular ion (M•+) and a series of fragment ions resulting from the cleavage of chemical bonds. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. libretexts.orgmsu.edulibretexts.orguni-saarland.de

For this compound, the molecular ion peak would correspond to its molecular weight. Fragmentation is expected to occur through pathways typical for aldehydes and chlorinated compounds. Common fragmentation processes in aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group), leading to the loss of a hydrogen radical or an alkyl radical, and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orglibretexts.org The presence of chlorine atoms can also influence fragmentation, with potential losses of chlorine radicals or HCl molecules.

Analyzing the high-resolution mass spectrum would allow for the determination of the elemental composition of the molecular and fragment ions, providing empirical formula information that complements NMR data. Tandem MS (MS/MS) experiments could be performed to further investigate specific fragmentation pathways by isolating and fragmenting selected ions. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Probing

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular structure based on the molecule's vibrational modes. FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. These techniques are complementary, as different molecular vibrations are active in IR and Raman spectra depending on the change in dipole moment and polarizability during the vibration, respectively. mdpi.comspectroscopyonline.com

For this compound, characteristic absorption bands and Raman shifts would be expected for the aldehyde C=O stretch, C-H stretches (aldehyde, methylene), C-Cl stretches, and C-C stretches. The position and intensity of these bands are sensitive to the molecular environment and conformation.

Computational studies have been performed to predict the vibrational frequencies and make complete vibrational assignments for conformers of this compound based on normal coordinate calculations nih.gov. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm structural assignments and identify the presence of different conformers. While experimental spectra for this compound were not found, vibrational spectroscopy has been successfully applied to characterize other chlorinated organic compounds, such as 3,5-dichlorobenzonitrile, where observed bands were assigned with the aid of theoretical calculations nih.gov. FT-IR has also been used in studies involving the photocatalytic oxidation of dichlorobutenes, where intermediates like 2,3-dichloropropanal (B154343) were likely formed, and IR spectroscopy helped characterize surface species on the catalyst acs.org.

Data from both FT-IR and Raman spectroscopy can be combined to provide a more comprehensive understanding of the molecular vibrations and structure. mdpi.comspectroscopyonline.com

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Elucidation

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure, including bond lengths, bond angles, and torsion angles. libretexts.org This technique provides definitive structural information in the solid state.

This compound itself may be a liquid or not readily form single crystals suitable for X-ray diffraction. In such cases, the preparation of crystalline derivatives or co-crystals is a common strategy to enable X-ray crystallographic studies. Suitable derivatives could include solid adducts formed with other molecules or crystalline compounds synthesized from this compound, such as oximes, hydrazones, or acetals, provided they form well-ordered crystals.

While specific X-ray crystallographic data for this compound or its derivatives was not found in the search results, X-ray crystallography has been successfully applied to determine the solid-state structures of various organic molecules, including those with chlorine atoms and aldehyde-related functionalities. lookchem.comrsc.org For example, X-ray crystallography has been used to confirm the structures of organic derivatives and study polymorphism rsc.org. Obtaining an X-ray crystal structure of a crystalline derivative of this compound would provide unambiguous confirmation of its molecular structure and allow for detailed analysis of its conformation and packing in the solid state.

Chiroptical Spectroscopic Techniques (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study the interaction of chiral molecules with polarized light. These techniques are particularly valuable for determining the absolute configuration of enantiomers. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. researchgate.net

This compound as a molecule with no chiral center is achiral. However, if chiral derivatives of this compound were synthesized, such as by reacting it with a chiral reagent or incorporating it into a chiral scaffold, chiroptical spectroscopy could be applied. For instance, if a derivative with a stereogenic carbon atom were formed, ECD or VCD could be used to determine its absolute configuration by comparing experimental spectra with theoretically calculated spectra for different enantiomers. researchgate.net

VCD, in particular, is sensitive to the three-dimensional structure and conformation of molecules and can provide detailed information about the absolute configuration of chiral centers and the conformation of flexible molecules. researchgate.net While no information on chiral derivatives of this compound and their chiroptical spectra was found in the search results, these techniques are standard tools for the stereochemical characterization of chiral organic compounds.

Computational and Theoretical Investigations of 3,3 Dichloropropanal

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. rug.nl These methods, ranging from ab initio to semi-empirical, solve the Schrödinger equation to determine the electronic structure, molecular orbitals, and energy levels. orientjchem.org For 3,3-dichloropropanal, such calculations reveal how the presence of two chlorine atoms on the C3 carbon and the aldehyde functional group influences its electronic properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nankai.edu.cn A smaller gap generally suggests higher reactivity. nankai.edu.cn

In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group and the C-C sigma bonds, while the LUMO is anticipated to be centered on the antibonding π* orbital of the C=O bond. The electron-withdrawing nature of the chlorine atoms can lower the energy of both the HOMO and LUMO levels.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

Property Representative Value Description
HOMO Energy -7.0 to -8.0 eV Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy -1.5 to -2.5 eV Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 4.5 to 6.0 eV Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. mdpi.com

Note: The values in this table are representative estimates for a molecule like this compound based on calculations for similar organic molecules and are meant for illustrative purposes.

Density Functional Theory (DFT) Studies on Reactivity, Acidity, and Basicity Profiles

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical systems. nih.gov It uses the electron density to calculate molecular properties, providing a good balance between accuracy and computational cost. mdpi.com DFT calculations can determine a range of global and local reactivity descriptors that help predict a molecule's behavior in chemical reactions.

Key Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. researchgate.net

The acidity and basicity of this compound can also be evaluated using DFT. Gas-phase acidity (GPA) and proton affinity (PA) are two key thermochemical parameters. libretexts.orgnih.gov GPA refers to the Gibbs free energy change for the deprotonation of a molecule, while PA is the negative of the enthalpy change for the protonation reaction. libretexts.orgresearchgate.net For this compound, the most likely site for protonation is the carbonyl oxygen, making it a weak Brønsted base. The acidity is associated with the α-protons on the C2 carbon, which are activated by the adjacent electron-withdrawing aldehyde group.

Table 2: Representative DFT-Calculated Reactivity and Acidity/Basicity Descriptors

Parameter Definition Significance for this compound
Chemical Hardness (η) (I - A) / 2 Indicates high stability due to the presence of electronegative chlorine atoms.
Chemical Potential (μ) -(I + A) / 2 A negative value indicates that the molecule is stable but will react with appropriate reagents. researchgate.net
Electrophilicity Index (ω) μ² / (2η) The aldehyde carbon is a primary electrophilic site, susceptible to nucleophilic attack.
Proton Affinity (PA) -ΔHprotonation Moderate PA at the carbonyl oxygen, characteristic of aldehydes. nih.gov

| Gas-Phase Acidity (GPA) | ΔGdeprotonation | Weakly acidic, with the C-H bonds alpha to the carbonyl group being the most acidic sites. nih.gov |

Note: I = Ionization Potential, A = Electron Affinity. These descriptors provide a theoretical framework for understanding the molecule's reactivity.

Reaction Mechanism Elucidation via Transition State Calculations and Potential Energy Surface Mapping

Computational chemistry is instrumental in mapping the pathways of chemical reactions. youtube.com By calculating the potential energy surface (PES), which represents the energy of a system as a function of its atomic coordinates, chemists can visualize the entire course of a reaction from reactants to products. wayne.educsbsju.edu

A key feature on a PES is the transition state (TS), which is the saddle point of highest energy along the minimum energy reaction pathway. nih.gov Locating the TS and calculating its energy (the activation energy) allows for the prediction of reaction rates and the elucidation of mechanisms. For instance, the metabolic transformation of related compounds like 1,2,3-trichloropropane (B165214) involves the formation of intermediates such as 2,3-dichloropropanal (B154343) and 1,3-dichloroacetone. rug.nlwho.int The subsequent reactions of these intermediates, such as decomposition or further oxidation, can be modeled. The non-enzymatic decomposition of the isomer 2,3-dichloropropanal to the mutagenic 2-chloroacrolein (B1216256) highlights the importance of such mechanistic studies. rug.nl

For this compound, a potential reaction for computational study is its nucleophilic addition at the carbonyl carbon. A PES for this reaction would map the energy changes as the nucleophile approaches and forms a new bond, leading to a tetrahedral intermediate. The calculations would identify the transition state structure and the energy barrier for this process, providing insights into its reactivity towards various nucleophiles.

Table 3: Key Features of a Potential Energy Surface for a Hypothetical Reaction

Feature Description Relevance to this compound Reactions
Reactants/Products Local minima on the PES corresponding to stable molecular structures. e.g., this compound + Nucleophile (Reactants) -> Adduct (Product)
Transition State (TS) A first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. nih.gov The specific geometry and energy of the system as the nucleophile attacks the carbonyl carbon.
Intermediate A local minimum on the PES that exists between two transition states. A tetrahedral intermediate formed after the nucleophilic attack.

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a higher barrier means a slower reaction. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of molecular conformations and dynamics. mdpi.com

For a flexible molecule like this compound, rotation around the C-C single bonds gives rise to different conformers (rotamers). MD simulations, along with ab initio calculations, have been used to investigate its conformational preferences. These studies have shown that the gauche conformation is energetically favored over the anti conformation. This preference is attributed to the reduction of steric hindrance between the two bulky chlorine atoms on the C3 carbon and the aldehyde group.

MD simulations can also be used to study intermolecular interactions by simulating a molecule in a solvent or in the presence of other molecules. This allows for the investigation of hydrogen bonding, van der Waals forces, and electrostatic interactions that govern how this compound interacts with its environment, which is crucial for understanding its behavior in solution or in biological systems. biorxiv.org

Table 4: Conformational Analysis of this compound

Conformer Dihedral Angle (O=C-C-C) Relative Energy Key Feature
Gauche ~60° Lower Energetically favored due to reduced steric clash between chlorine atoms and the aldehyde group.

| Anti | 180° | Higher | Less stable due to greater steric repulsion. |

Note: The dihedral angle and relative energy are representative values to illustrate the findings of conformational studies.

QSAR/QSPR Studies (Theoretical Frameworks for Structure-Reactivity/Property Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.comresearchgate.net These models are essential in fields like drug discovery and environmental toxicology for predicting the properties of new or untested chemicals. ijert.org

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: Assembling a group of molecules with known activities or properties.

Descriptor Calculation: Calculating numerical values (descriptors) that represent the chemical structure. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation linking the descriptors to the activity/property.

Validation: Testing the model's predictive power on an external set of compounds.

For halogenated aldehydes like this compound, QSAR models have been developed to predict toxicological endpoints such as aquatic toxicity and mutagenicity. qsardb.orgoup.com For example, a study on the cytotoxicity of various halogenated aromatic disinfection byproducts, including halohydroxybenzaldehydes, developed a QSAR model that linked toxicity to descriptors like HOMO and LUMO energies and binding energies to enzymes like catalase. nih.gov Although no specific QSAR model for this compound is prominently reported, its structural features suggest that descriptors related to hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric parameters would be important for modeling its behavior.

Table 5: Representative Descriptors for QSAR/QSPR Models of Halogenated Aldehydes

Descriptor Type Example Descriptor Property Encoded
Electronic HOMO/LUMO Energy Describes the molecule's ability to participate in charge-transfer interactions. nih.gov
Hydrophobic log Kow (Octanol-Water Partition Coefficient) Represents the tendency of a molecule to partition into fatty tissues.
Topological Connectivity Indices Encodes information about the branching and size of the molecule.

| Steric/Geometric | Molecular Volume/Surface Area | Describes the size and shape of the molecule, which is relevant for receptor binding. mdpi.com |

Environmental Transformation and Degradation Mechanisms of 3,3 Dichloropropanal: Academic Inquiry

Formation and Fate in Environmental Chemical Cycles

3,3-Dichloropropanal is a chlorinated aldehyde that can be formed through various environmental and industrial processes. One significant pathway for its formation is as a metabolite or degradation product of other chlorinated compounds. For instance, it can be a predicted metabolite of certain polyhalogenated organophosphate flame retardants. cpsc.gov It is also recognized as a disinfection byproduct in drinking water, formed during chlorination processes. ircwash.org

In the environment, the fate of this compound is governed by several physical, chemical, and biological factors. epa.gov These include its potential for adsorption to sediment, chemical hydrolysis, photodegradation, and microbial degradation. epa.gov Its presence in the environment is a concern due to the potential health risks associated with chlorinated compounds.

The table below summarizes key aspects of the formation and fate of this compound in the environment.

ProcessDescriptionKey Factors
Formation Can be a metabolite of other chlorinated compounds like flame retardants and a byproduct of water disinfection. cpsc.govircwash.orgPresence of precursor compounds, chlorination agents.
Fate Subject to various degradation and transformation processes in aquatic and terrestrial environments. epa.govAdsorption, hydrolysis, photolysis, microbial activity. epa.gov

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

The abiotic degradation of this compound in the environment occurs through several non-biological chemical processes, primarily hydrolysis, photolysis, and reactions with atmospheric radicals.

Hydrolysis: In aquatic environments, hydrolysis can be a significant degradation pathway for chlorinated compounds. epa.gov While specific data on the hydrolysis of this compound is limited, the hydrolysis of a similar compound, 1,3-dichloropropene (B49464) oxide, has been shown to yield 2-hydroxy-3-chloropropanal. acs.org The rate and extent of hydrolysis are influenced by factors such as pH and temperature. encyclopedia.pub

Photolysis: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. epa.gov For some chlorinated compounds, direct photolysis is not a major degradation pathway as they may not absorb light at environmentally relevant wavelengths. cdc.gov However, indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, can be significant. researchgate.net The presence of substances like humic acids can also influence the rate of photolysis. researchgate.net

Radical Reactions: In the atmosphere, this compound can be degraded through reactions with hydroxyl radicals (•OH). researchgate.net This process is a primary removal mechanism for many volatile organic compounds. The initial step typically involves the attack of the hydroxyl radical, leading to the formation of various degradation products. acs.org

The following table outlines the primary abiotic degradation mechanisms for this compound.

Degradation MechanismEnvironmentDescriptionInfluencing Factors
Hydrolysis AquaticBreakdown of the molecule by reaction with water. epa.govpH, temperature. encyclopedia.pub
Photolysis Aquatic & AtmosphericDegradation by light energy, both directly and indirectly. epa.govresearchgate.netWavelength of light, presence of photosensitizers. researchgate.net
Radical Reactions AtmosphericReaction with highly reactive species like hydroxyl radicals. researchgate.netConcentration of radicals, atmospheric conditions.

Enzymatic and Microbial Biotransformation Pathways

The biological transformation of this compound is primarily carried out by microorganisms through enzymatic processes. mdpi.com This biodegradation can lead to the detoxification and mineralization of the compound. frontiersin.org

Microbial degradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. nih.gov The initial steps often involve oxidation, reduction, or hydrolysis catalyzed by microbial enzymes. researchgate.netmhmedical.com For example, cytochrome P-450 monooxygenases can mediate the oxidative transformation of related chlorinated compounds, leading to the formation of dichloropropanals. rug.nlrug.nl These aldehydes can then be further metabolized. rug.nlrug.nl

In some cases, the biotransformation of a precursor can lead to the formation of 2,3-dichloropropanal (B154343), which can then be acted upon by other enzymes. asm.orgresearchgate.net For instance, the enzyme DppA can catalyze the conversion of 2,3-dichloro-1-propanol (B139626) to 2,3-dichloropropanal, which is then rapidly transformed. researchgate.netresearchgate.net

The table below details the enzymatic and microbial biotransformation pathways relevant to this compound.

PathwayDescriptionKey Enzymes/Microorganisms
Oxidative Transformation Initial breakdown of the molecule through oxidation. rug.nlrug.nlCytochrome P-450 monooxygenases. rug.nlrug.nl
Dehydrogenation Conversion of alcohol precursors to aldehydes. asm.orgresearchgate.netAlcohol dehydrogenases (e.g., DppA). asm.orgresearchgate.net
Further Metabolism Subsequent breakdown of the aldehyde to less toxic compounds. rug.nlrug.nlVarious microbial enzymes.

Advanced Oxidation and Reduction Processes for Environmental Dechlorination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.eeresearchgate.net These processes are considered highly effective for the degradation of recalcitrant organic compounds, including chlorinated substances. researchgate.net

Common AOPs include:

Ozonation (O₃): The use of ozone, a powerful oxidant, to break down pollutants. kirj.ee

O₃/H₂O₂ (Peroxone): A combination of ozone and hydrogen peroxide that enhances the generation of hydroxyl radicals. kirj.ee

UV/H₂O₂: The use of ultraviolet light to cleave hydrogen peroxide and produce hydroxyl radicals. kirj.ee

Fenton's Reagent (Fe²⁺/H₂O₂): A solution of hydrogen peroxide and an iron catalyst that generates hydroxyl radicals.

These methods can lead to the mineralization of organic compounds to carbon dioxide and water, or transform them into more biodegradable substances. envirochemie.com

Reduction processes can also be employed for dechlorination. For example, zero-valent iron (ZVI) can be used to reductively dehalogenate chlorinated compounds. researchgate.net

The following table summarizes various AOPs and reduction processes applicable to the dechlorination of compounds like this compound.

ProcessTypeDescription
Ozonation OxidationDegradation by direct reaction with ozone and through hydroxyl radical formation. kirj.ee
O₃/H₂O₂ OxidationEnhanced hydroxyl radical production for more efficient degradation. kirj.ee
UV/H₂O₂ OxidationPhotochemical generation of hydroxyl radicals. kirj.ee
Fenton's Reagent OxidationCatalytic decomposition of hydrogen peroxide to form hydroxyl radicals.
Zero-Valent Iron (ZVI) ReductionReductive dechlorination at the surface of the iron. researchgate.net

Mechanistic Studies of this compound Reactivity with Environmental Reagents

The reactivity of this compound is largely dictated by its functional groups: the aldehyde and the geminal dichloro group. The aldehyde group is susceptible to both oxidation and reduction reactions.

Studies on related compounds provide insights into the potential reactivity of this compound. For example, the oxidation of the soil fumigant 1,3-dichloropropene can lead to the formation of 2,3-dichloropropanal. ca.govnih.gov This product is unstable and can spontaneously eliminate hydrogen chloride to form the highly reactive 2-chloroacrolein (B1216256). nih.govucla.edu

The geminal chlorine atoms on the third carbon of this compound influence its stability and reactivity. These atoms are electron-withdrawing, which can affect the reactivity of the adjacent carbons and the aldehyde group.

The table below outlines the key reactive sites of this compound and its potential reactions with environmental reagents.

Reactive SiteType of ReactionPotential Products
Aldehyde Group Oxidation/ReductionCarboxylic acids or alcohols.
Dichloro-substituted Carbon EliminationFormation of unsaturated aldehydes (e.g., chloroacroleins). nih.govucla.edu

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,3-dichloropropanal?

The most common method involves chlorination of propanal using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. Reaction parameters such as temperature, stoichiometry, and solvent polarity significantly influence yield and purity. For instance, excess Cl₂ or prolonged reaction times may lead to over-chlorination byproducts. Experimental design should include kinetic studies to optimize conditions and analytical validation (e.g., GC-MS) to confirm product identity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and detect impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For quantifying purity and identifying volatile byproducts.
  • Infrared Spectroscopy (IR) : To validate functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹). Methodological rigor requires calibration with certified reference standards and cross-validation across multiple instruments .

Q. How does the molecular structure of this compound influence its reactivity in organic synthesis?

The aldehyde group acts as an electrophilic site for nucleophilic addition (e.g., Grignard reactions), while the β-chlorine atoms enable elimination or substitution reactions. Steric and electronic effects from the dichloro substitution can alter reaction pathways, as seen in its use as a precursor for pharmaceuticals and agrochemicals. Researchers should design experiments to compare reactivity with analogous monochloro or unchlorinated aldehydes .

Advanced Research Questions

Q. What metabolic pathways and toxicokinetic profiles are associated with this compound in biological systems?

Computational and in vitro studies suggest that cytochrome P450 enzymes oxidize this compound into reactive intermediates, such as chloroacrolein, which can form glutathione conjugates (e.g., episulfonium ions). These metabolites may contribute to cytotoxicity or genotoxicity. Researchers should employ hepatic microsome assays and LC-MS/MS to track metabolic transformations and assess bioactivation risks .

Q. What insights have computational chemistry studies provided into the conformational stability of this compound?

Ab initio calculations and molecular dynamics simulations reveal that the gauche conformation is energetically favored due to reduced steric hindrance between chlorine atoms. Torsional barriers between rotamers (~5–8 kcal/mol) suggest limited flexibility, which impacts intermolecular interactions in catalytic or supramolecular systems. These findings guide the design of stereoselective reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity thresholds (e.g., LD₅₀ values) may arise from differences in experimental models, exposure routes, or impurity profiles. A systematic review approach, as outlined in the Cochrane Handbook, is recommended:

  • Meta-analysis : Pool data from in vivo and in vitro studies while controlling for variables like species, dosage, and exposure duration.
  • Sensitivity Analysis : Test robustness by excluding outliers or low-quality studies (e.g., those lacking analytical validation).
  • Toxicogenomic Profiling : Identify biomarkers of exposure or susceptibility to clarify mechanisms .

Methodological Considerations

  • Experimental Design : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) in synthesis optimization.
  • Data Validation : Employ triplicate measurements and statistical tests (e.g., ANOVA) to ensure reproducibility.
  • Ethical Compliance : Follow guidelines for handling hazardous intermediates (e.g., waste segregation, fume hood use) as per safety protocols .

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